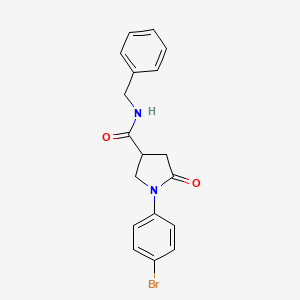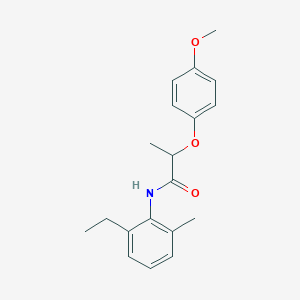![molecular formula C17H16N2O2 B5209175 N-{4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B5209175.png)
N-{4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as OPAA and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of OPAA is not fully understood, but studies have suggested that it works by inhibiting the activity of enzymes involved in cell proliferation and cell death. Additionally, OPAA has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
OPAA has been shown to have a variety of biochemical and physiological effects. Studies have suggested that OPAA can inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. Additionally, OPAA has been shown to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One of the advantages of using OPAA in lab experiments is its ease of synthesis and purification. Additionally, OPAA has been shown to have low toxicity in animal models. However, one limitation of using OPAA in lab experiments is its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of OPAA. One potential area of research is the development of novel OPAA derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of OPAA and its potential therapeutic applications in various disease states. Finally, studies are needed to determine the safety and efficacy of OPAA in human clinical trials.
Synthesis Methods
The synthesis of OPAA involves the reaction of 4-aminobenzophenone with acetic anhydride and ammonium acetate. The resulting product is then purified through recrystallization to yield pure OPAA.
Scientific Research Applications
OPAA has been studied for its potential therapeutic applications in a variety of scientific research fields. One of the most notable applications of OPAA is in cancer research. Studies have shown that OPAA has anticancer properties and can inhibit the growth of cancer cells. Additionally, OPAA has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13(20)19-16-9-7-15(8-10-16)18-12-11-17(21)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,19,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZYNOFBMQWFAC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198560 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[5-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5209097.png)
![3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione](/img/structure/B5209105.png)
![methyl 4-(4-{[4-(2-furoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5209111.png)
![2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5209119.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5209134.png)

![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5209163.png)

![4-[2-(ethylthio)-1,3-benzothiazol-6-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5209173.png)
![ethyl [(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B5209178.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indol-3-yl]acetamide](/img/structure/B5209186.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5209190.png)
